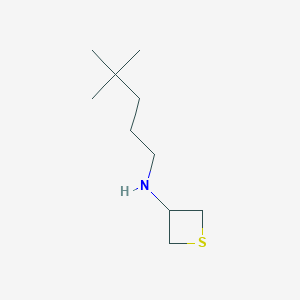
N-(4,4-Dimethylpentyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-Dimethylpentyl)thietan-3-amine is a chemical compound with the molecular formula C10H21NS and a molecular weight of 187.35 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom. The compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Dimethylpentyl)thietan-3-amine typically involves the reaction of 4,4-dimethylpentylamine with a thietane derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the thietane ring. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput . The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Dimethylpentyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thietane ring to a more stable structure.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thietane derivatives .
Scientific Research Applications
N-(4,4-Dimethylpentyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,4-Dimethylpentyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(4,4-Dimethylpentyl)thietan-2-amine
- N-(4,4-Dimethylpentyl)thietan-4-amine
- N-(4,4-Dimethylpentyl)thietan-3-ol
Uniqueness
N-(4,4-Dimethylpentyl)thietan-3-amine is unique due to its specific thietane ring structure and the presence of the 4,4-dimethylpentyl group . This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
N-(4,4-dimethylpentyl)thietan-3-amine |
InChI |
InChI=1S/C10H21NS/c1-10(2,3)5-4-6-11-9-7-12-8-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
OBBYKUCUDXSTCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13021298.png)
![5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13021306.png)
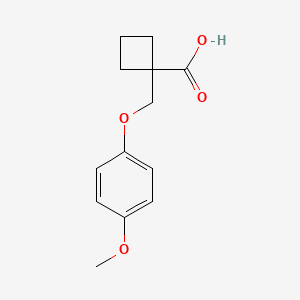
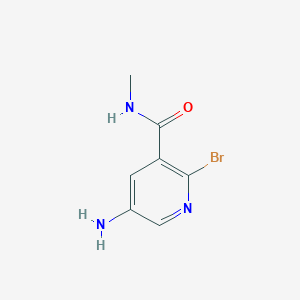
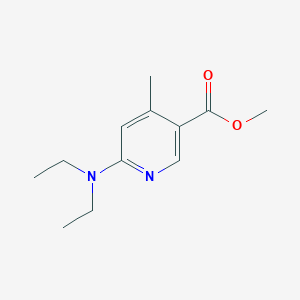
![3-Methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13021330.png)
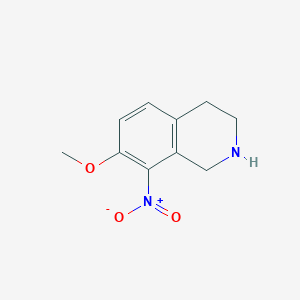
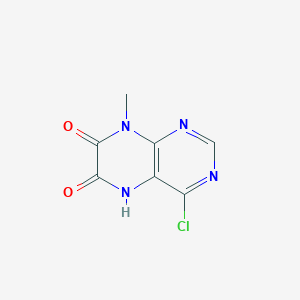
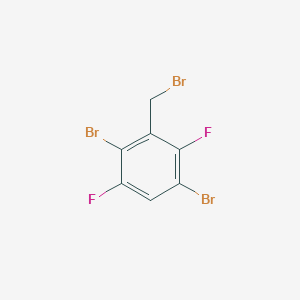
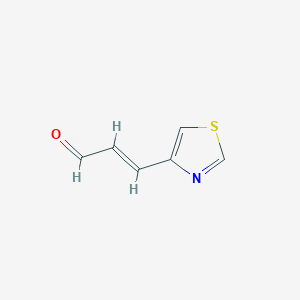
![Thieno[2,3-b]pyridin-3-ol](/img/structure/B13021349.png)
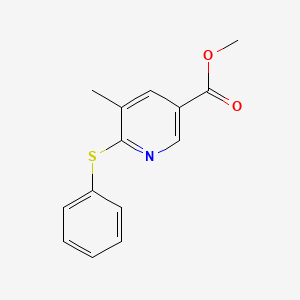

![Ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021365.png)
